molecular formula H14N6O6Pd B12505538 (Nitrooxy)palladio nitrate tetraamine

(Nitrooxy)palladio nitrate tetraamine

Cat. No.: B12505538
M. Wt: 300.57 g/mol
InChI Key: DIJATZHSLJVAHU-UHFFFAOYSA-N
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Description

(Nitrooxy)palladio nitrate tetraamine, also known as tetraamminepalladium(II) nitrate, is a coordination compound with the chemical formula Pd(NH3)4(NO3)2. This compound features a central palladium ion coordinated by four ammonia molecules and two nitrate ions. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitrooxy)palladio nitrate tetraamine typically involves the reaction of palladium(II) chloride with ammonia in the presence of nitric acid. The reaction proceeds as follows: [ \text{PdCl}_2 + 4\text{NH}_3 + 2\text{HNO}_3 \rightarrow \text{Pd(NH}_3\text{)}_4(\text{NO}_3\text{)}_2 + 2\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity palladium metal, which is dissolved in fuming nitric acid to form palladium nitrate. This solution is then treated with ammonia to yield the desired tetraamine complex .

Chemical Reactions Analysis

Types of Reactions

(Nitrooxy)palladio nitrate tetraamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form palladium(IV) complexes.

    Reduction: It can be reduced to palladium metal or lower oxidation state palladium complexes.

    Substitution: The ammonia ligands can be substituted with other ligands such as phosphines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligands such as triphenylphosphine or thiourea under mild conditions.

Major Products Formed

Scientific Research Applications

Chemistry

(Nitrooxy)palladio nitrate tetraamine is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals .

Biology and Medicine

In biological research, this compound is used to study the interactions of palladium complexes with biomolecules.

Industry

Industrially, this compound is used in the production of heterogeneous catalysts for various chemical processes, including the isomerization of alkanes and the oxidation of propylene to propylene oxide .

Mechanism of Action

The mechanism of action of (Nitrooxy)palladio nitrate tetraamine involves the coordination of the palladium ion with ligands, which facilitates various catalytic processes. The palladium ion acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with cellular components, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Nitrooxy)palladio nitrate tetraamine is unique due to its specific coordination environment, which imparts distinct catalytic properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications .

Properties

Molecular Formula

H14N6O6Pd

Molecular Weight

300.57 g/mol

IUPAC Name

azane;nitric acid;palladium

InChI

InChI=1S/2HNO3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H,2,3,4);4*1H3;

InChI Key

DIJATZHSLJVAHU-UHFFFAOYSA-N

Canonical SMILES

N.N.N.N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Pd]

Origin of Product

United States

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